4-(4-Biphenylyl)benzophenone

Description

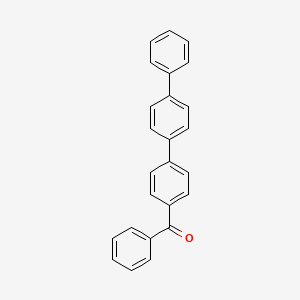

4-(4-Biphenylyl)benzophenone (CAS: 92-04-4), also known as 4-Benzoylbiphenyl or 4-Phenylbenzophenone, is a benzophenone derivative with the molecular formula C₁₉H₁₄O and a molecular weight of 258.32 g/mol . Structurally, it consists of a biphenyl group (two connected phenyl rings) linked to a benzoyl group (phenyl ketone). This compound is widely utilized as a photoinitiator (PBZ) in UV-curable coatings and inks due to its ability to absorb ultraviolet light and generate free radicals for polymerization . Its crystalline solid form and hydrophobic nature make it suitable for industrial applications requiring stability under irradiation.

Structure

3D Structure

Properties

CAS No. |

5623-42-7 |

|---|---|

Molecular Formula |

C25H18O |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

phenyl-[4-(4-phenylphenyl)phenyl]methanone |

InChI |

InChI=1S/C25H18O/c26-25(23-9-5-2-6-10-23)24-17-15-22(16-18-24)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H |

InChI Key |

BOBZWKBHYVNMPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Biphenylyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenylyl)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

One of the most prominent applications of 4-(4-biphenylyl)benzophenone is in the development of organic light-emitting diodes. This compound serves as a key component in the design of efficient OLEDs, which are crucial for modern display technologies. Research indicates that devices incorporating this compound can achieve high external quantum efficiencies (EQE) and current efficiencies (CE). For example, studies have shown that OLEDs utilizing benzophenone derivatives can reach EQE values exceeding 25% and CEs around 70 cd/A under optimal conditions .

Photoluminescent Properties

The photoluminescent characteristics of this compound make it suitable for use in various optoelectronic applications. Its ability to emit light upon excitation is leveraged in the creation of high-performance light-emitting materials. The compound's structural features allow for effective energy transfer processes, enhancing the overall performance of OLED devices .

Photoinitiators in Polymer Chemistry

Role as a Photoinitiator

this compound functions as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates reactive species that initiate polymerization reactions. This property is particularly valuable in the production of durable coatings and adhesives where rapid curing is essential. The compound's efficiency as a photoinitiator has been demonstrated in various studies, indicating its effectiveness across different formulations .

Applications in Mechanochromic Materials

Recent advancements have explored the use of this compound in synthesizing mechanochromic luminogen molecules. These materials change color in response to mechanical stress, making them useful for applications in stress sensors and smart materials . The ability to absorb photons and initiate subsequent reactions under stress conditions highlights its versatility.

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized to develop new polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has focused on blending this compound with other polymers to create composites that exhibit superior performance characteristics, such as increased resistance to UV degradation and improved mechanical properties .

Case Study 1: OLED Performance Enhancement

A study conducted by Ma et al. demonstrated that incorporating benzophenone derivatives into OLED structures significantly improved their performance metrics. The researchers synthesized several derivatives and tested their efficiency in devices, finding that specific configurations led to enhanced brightness and energy efficiency compared to traditional materials .

Case Study 2: Photoinitiation Efficiency

In a comparative analysis of different photoinitiators for UV curing applications, this compound was found to outperform several alternatives regarding curing speed and final material hardness. This study underscores its potential for industrial applications where rapid processing times are critical .

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)benzophenone involves its ability to absorb UV radiation and generate reactive species. This property makes it an effective photoinitiator in polymerization reactions. In biological systems, it interacts with molecular targets such as enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzophenone Derivatives with Hydrophobic Substituents

- Diphenyl vs. Benzophenone Derivatives: Benzophenone derivatives with a single phenyl group (e.g., A8–10 in ) exhibited moderate antibacterial activity (MIC: 8–32 µg/mL) against Gram-positive bacteria. In contrast, diphenyl-substituted analogs (e.g., A11–15) showed significantly enhanced potency (MIC: 0.5–8 µg/mL), attributed to increased hydrophobicity and bulkier substituents improving membrane penetration . Key Insight: The biphenyl moiety in 4-(4-Biphenylyl)benzophenone may offer less antibacterial efficacy compared to diphenyl derivatives due to reduced hydrophobicity.

Substituent Effects on Enzyme Inhibition

Functional Group Variations

4-Carboxybenzophenone

- Structure : Contains a carboxylic acid group at the para position (C₁₄H₁₀O₃, MW: 226.23) .

- Properties: Enhanced solubility in polar solvents compared to this compound, making it suitable for pharmaceutical salt formation.

- Applications : Intermediate in organic synthesis and drug design.

4-Acetylbiphenyl

- Structure : Features an acetyl group instead of benzoyl (C₁₄H₁₂O, MW: 196.25) .

- Properties: Reduced electron-withdrawing effect compared to the ketone in benzophenones, altering reactivity in photochemical applications.

4-(Trifluoromethyl)benzophenone

Pharmacologically Active Analogs

Anti-inflammatory Derivatives

RORγ Agonists

- Benzophenone UV Filters: Benzophenone-2, -3, and -10 (hydroxyl and methoxy substituents) activated RORγ, a nuclear receptor linked to immune regulation, at 10 µM concentrations .

Photoinitiator Efficiency

- Comparison with Michler’s Ketone: Michler’s Ketone (4,4'-Bis(dimethylamino)benzophenone, MW: 268.35) has strong electron-donating dimethylamino groups, enabling superior radical generation in dye-sensitized reactions . However, this compound offers better stability in UV coatings due to its non-polar biphenyl structure .

Polymerization Co-Initiators

- Benzophenone/Amine Systems: Blends with tertiary amines (e.g., 1-hydroxy-cyclohexyl-phenyl-ketone) enhance polymerization efficiency, a property leveraged in flexographic printing .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Introduction

4-(4-Biphenylyl)benzophenone, a compound belonging to the benzophenone family, has garnered attention in various fields due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of two biphenyl groups attached to a central benzophenone moiety. This unique structure contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C_{25}H_{20}O |

| Molecular Weight | 364.43 g/mol |

| Melting Point | 140-145 °C |

| Solubility | Soluble in organic solvents |

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of benzophenone derivatives, including this compound. In a synthesis study involving various benzophenone derivatives, several compounds demonstrated significant activity against Leishmania major, a protozoan responsible for leishmaniasis. Notably, compounds with specific substituents exhibited varying degrees of inhibitory effects.

Table 2: Antileishmanial Activity of Benzophenone Derivatives

| Compound ID | Structure | IC50 (µg/ml) |

|---|---|---|

| Compound 1 | - | 5.09 |

| Compound 18 | Chloro at meta and para positions | 1.94 |

| Compound 12 | Bromo at para position | 53.3 |

| Compound 8 | Chloro at meta position | 13.11 |

The most active compound identified was Compound 18, which exhibited an IC50 value of , indicating strong antileishmanial activity compared to the standard drug pentamidine .

Estrogenic Activity

Research has also explored the estrogenic effects of benzophenone derivatives, including their interaction with estrogen receptors (ERs). The presence and position of hydroxyl substituents on the benzophenone skeleton significantly influence their estrogenicity. Studies suggest that certain derivatives may act as agonists or antagonists for ERs, potentially impacting reproductive health .

Photophysical Properties

The photophysical characteristics of benzophenones are crucial for their application in organic light-emitting diodes (OLEDs). The ability to absorb light and emit fluorescence makes these compounds valuable in photonic applications. Research indicates that modifications in the molecular structure can enhance their performance in OLED technologies .

Case Study: Synthesis and Evaluation of Antileishmanial Compounds

In a comprehensive study conducted by researchers, a series of benzophenone derivatives were synthesized and evaluated for their antileishmanial activities. The study involved screening twenty different compounds against Leishmania major. The findings revealed that specific structural modifications significantly enhanced biological activity, paving the way for developing new antileishmanial agents .

Case Study: Estrogen Receptor Interaction

Another investigation focused on the interaction between benzophenone derivatives and estrogen receptors. This study employed various assays to assess the binding affinity and biological activity of these compounds on ERs. Results indicated that certain derivatives could modulate estrogenic activity, raising concerns about their potential endocrine-disrupting effects in humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.